1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine
CAS No.:
Cat. No.: VC15862267
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O2S |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 1-ethylsulfonylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C9H11N3O2S/c1-2-15(13,14)12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11) |
| Standard InChI Key | QQHWIJHIUYKEID-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N1C2=CC=CC=C2N=C1N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine (C₉H₁₁N₃O₂S, molecular weight: 225.27 g/mol) features a benzo[d]imidazole scaffold fused with a benzene ring and an imidazole moiety. The ethylsulfonyl group (-SO₂C₂H₅) at the 1-position introduces strong electron-withdrawing characteristics, while the 2-amine group contributes to hydrogen-bonding potential. X-ray crystallographic studies of analogous benzimidazole derivatives reveal planar geometries with bond lengths of 1.312–1.358 Å for C-N bonds in the heterocyclic ring, consistent with delocalized π-electron systems .
Tautomerism and Electronic Effects
The compound exhibits tautomeric equilibria between the 1H- and 3H-benzo[d]imidazole forms, influenced by the sulfonyl group’s inductive effects. Density functional theory (DFT) calculations on related structures suggest that the ethylsulfonyl substituent stabilizes the 1H-tautomer through resonance interactions, favoring a planar conformation optimal for biological target engagement .
Solubility and Stability
Polar sulfonyl and amine functionalities confer moderate aqueous solubility (log P ≈ 1.8 predicted), while the aromatic system contributes to lipid membrane permeability. Accelerated stability studies indicate decomposition <5% under ambient conditions over 6 months, with degradation pathways involving sulfonyl group hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.
Table 1: Physicochemical Profile of 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₂S |
| Molecular Weight | 225.27 g/mol |
| Melting Point | 218–220°C (dec.) |
| log P (Octanol/Water) | 1.78 ± 0.12 |
| Aqueous Solubility | 12.4 mg/mL (25°C, pH 7.4) |
Synthetic Methodologies
Conventional Sulfonylation Approach
The standard synthesis involves sequential sulfonylation and cyclization steps:
-
Epoxide Activation: Reacting 1-fluoro-2-nitrobenzene derivatives with ethylsulfonyl chloride generates intermediate sulfonamides .
-
Cyclocondensation: Treatment with o-phenylenediamine in dimethylformamide (DMF) at 80–100°C facilitates benzimidazole ring formation via nucleophilic aromatic substitution .
-
Purification: Crystallization from ethanol/water yields the product in 65–72% purity, with HPLC analysis showing ≥95% purity after silica gel chromatography.
Green Chemistry Innovations
ZnO nanoparticle (ZnO-NP)-catalyzed methods significantly improve sustainability:
-
Reaction Conditions: 10 mol% ZnO-NPs in ethanol under reflux (78°C) for 4 hours .
-
Yield Enhancement: 89% yield versus 65% in traditional routes, attributed to nanoparticle-mediated surface activation of aldehydes and diamines .
-
Waste Reduction: E-factor reduced from 8.2 to 1.7 through solvent recycling and catalyst reuse .
Biological Activities and Mechanisms
Anti-Pseudomonal Virulence Effects
In Pseudomonas aeruginosa PAO1-L strains, 1-(ethylsulfonyl)-1H-benzo[d]imidazol-2-amine demonstrates potent inhibition of the pqs quorum sensing system:
-
Biofilm Disruption: 78% reduction in biofilm biomass at 10 μM, synergizing with ciprofloxacin (FICI = 0.28) .
-
Virulence Factor Suppression: Pyocyanin production inhibited by 92% at 25 μM, exceeding benchmark inhibitor M64 (67% inhibition) .
Table 2: Comparative Anti-Virulence Activity
| Compound | pqs Inhibition (IC₅₀, μM) | Biofilm Reduction (%) |
|---|---|---|
| 1-(Ethylsulfonyl)-derivative | 3.2 | 78 |
| M64 (Control) | 12.4 | 45 |
Structure-Activity Relationship (SAR) Insights
Sulfonyl Group Optimization
-
Ethyl vs Methyl: Ethyl substitution improves pqs inhibition 15-fold versus methyl analogs (IC₅₀ 3.2 vs 48 μM) .
-
Steric Effects: Bulkier substituents (e.g., isopropyl) reduce membrane permeability (log P >2.5), decreasing bioavailability .
Benzimidazole Core Modifications
-
2-Amine Criticality: Replacement with thiol or ether groups abolishes anti-pqs activity (>100 μM IC₅₀) .
-
Halogen Substitution: 5-Chloro derivatives enhance topoisomerase I binding (ΔTₘ = 4.2°C vs 2.1°C for parent compound) .
Therapeutic Applications and Clinical Prospects
Antibiotic Adjuvant Development
Combination studies with tobramycin show:
-
Synergy: 256-fold reduction in tobramycin MIC against CF clinical isolates .
-
Persister Cell Eradication: 3-log CFU decrease in 48-hour biofilms at 25 μM .
Oncology Drug Candidates
Lead optimization efforts focus on:
-
Prodrug Strategies: Phosphate ester derivatives improve aqueous solubility (48 mg/mL vs 12 mg/mL) .
-
Targeted Delivery: Folic acid conjugates enhance tumor uptake 7-fold in xenograft models .
Recent Advances and Future Directions
Nanoparticle-Based Formulations
Chitosan-coated PLGA nanoparticles (200 nm diameter) demonstrate:
-
Reduced Toxicity: IC₅₀ in A549 cells increases from 8.2 μM (free drug) to 24.5 μM (nanoformulation) .
Computational Modeling Advances
Machine learning QSAR models (R² = 0.91) predict novel analogs with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume